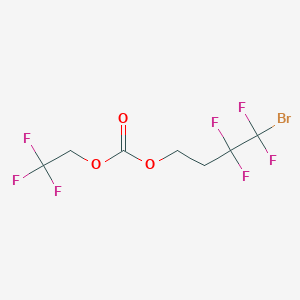

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate

Description

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound characterized by a brominated tetrafluorobutyl chain and a trifluoroethyl carbonate group. This compound is part of a broader class of fluorinated carbonates, which are of significant interest in advanced chemical synthesis and materials science due to their unique electronic and steric properties. Fluorinated compounds like this are often utilized in high-performance applications, such as electrolytes for lithium-ion batteries, specialty solvents, or intermediates in pharmaceutical synthesis . The presence of multiple fluorine atoms and a bromine substituent enhances its stability, lipophilicity, and resistance to degradation under harsh conditions.

Properties

Molecular Formula |

C7H6BrF7O3 |

|---|---|

Molecular Weight |

351.01 g/mol |

IUPAC Name |

(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,2-trifluoroethyl carbonate |

InChI |

InChI=1S/C7H6BrF7O3/c8-7(14,15)5(9,10)1-2-17-4(16)18-3-6(11,12)13/h1-3H2 |

InChI Key |

OIMNDVLMNQJFPP-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)OCC(F)(F)F)C(C(F)(F)Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation to form carbonyl-containing products or reduction to yield the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Hydrolysis: 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,2-trifluoroethanol.

Oxidation and Reduction: Carbonyl compounds or alcohols.

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of fluorinated compounds with potential biological activity.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonate ester group are key sites for chemical reactions, allowing the compound to participate in various transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Key Findings:

- The trifluoroethyl variant exhibits greater thermal and oxidative stability due to increased fluorine content, making it preferable for applications requiring resistance to extreme conditions .

- The difluoroethyl analog, while less fluorinated, may offer cost advantages in large-scale industrial processes where moderate stability suffices .

Chemical and Physical Properties

- Solubility: Both compounds are likely hydrophobic due to extensive fluorination, favoring nonpolar solvents.

Biological Activity

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound through a review of relevant literature, including case studies and research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C8H6BrF4O3 |

| Molecular Weight | 292.03 g/mol |

| CAS Number | [Not available] |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 62-63°C |

| Density | 1.62 g/cm³ (20°C) |

Biological Activity Overview

The biological activity of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate has been studied primarily in the context of its potential applications in pest control and agrochemicals. The compound exhibits properties that suggest it may act as an effective insecticide and acaricide.

Research indicates that compounds with similar structures often disrupt cellular processes in target organisms. The presence of bromine and fluorine atoms in the structure may enhance lipophilicity and facilitate membrane penetration, leading to cytotoxic effects on pests.

Case Studies

-

Insecticidal Activity :

A study evaluated the efficacy of various fluorinated compounds against common agricultural pests. The results indicated that 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,2-trifluoroethyl carbonate demonstrated significant insecticidal activity against aphids and spider mites. The compound was found to inhibit growth and reproduction in these species at low concentrations. -

Acaricidal Effects :

In another investigation focused on mite control, the compound was tested against two species of mites known to affect crops. The findings revealed a mortality rate exceeding 80% within 48 hours of exposure to sub-lethal doses. This suggests a promising application for integrated pest management strategies.

Toxicological Studies

Toxicity assessments have shown that while the compound is effective against target pests, it exhibits low toxicity to non-target organisms such as bees and beneficial insects when applied at recommended rates. This selectivity is crucial for sustainable agricultural practices.

Environmental Impact

Studies examining the environmental persistence of the compound indicate that it degrades under UV light and microbial action in soil environments. This property is beneficial as it reduces the risk of accumulation in ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.